

# Comparative analysis of different BRD4-targeting PROTACs

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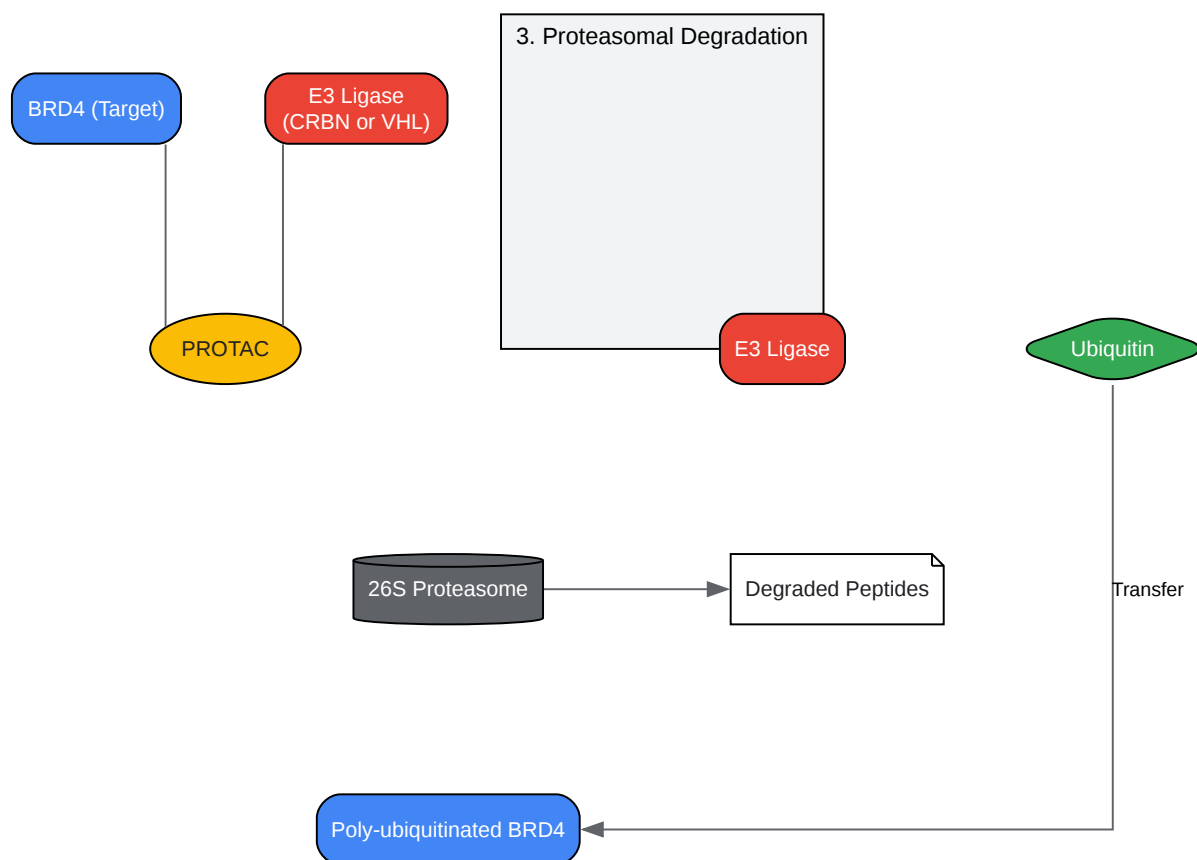
## Compound of Interest

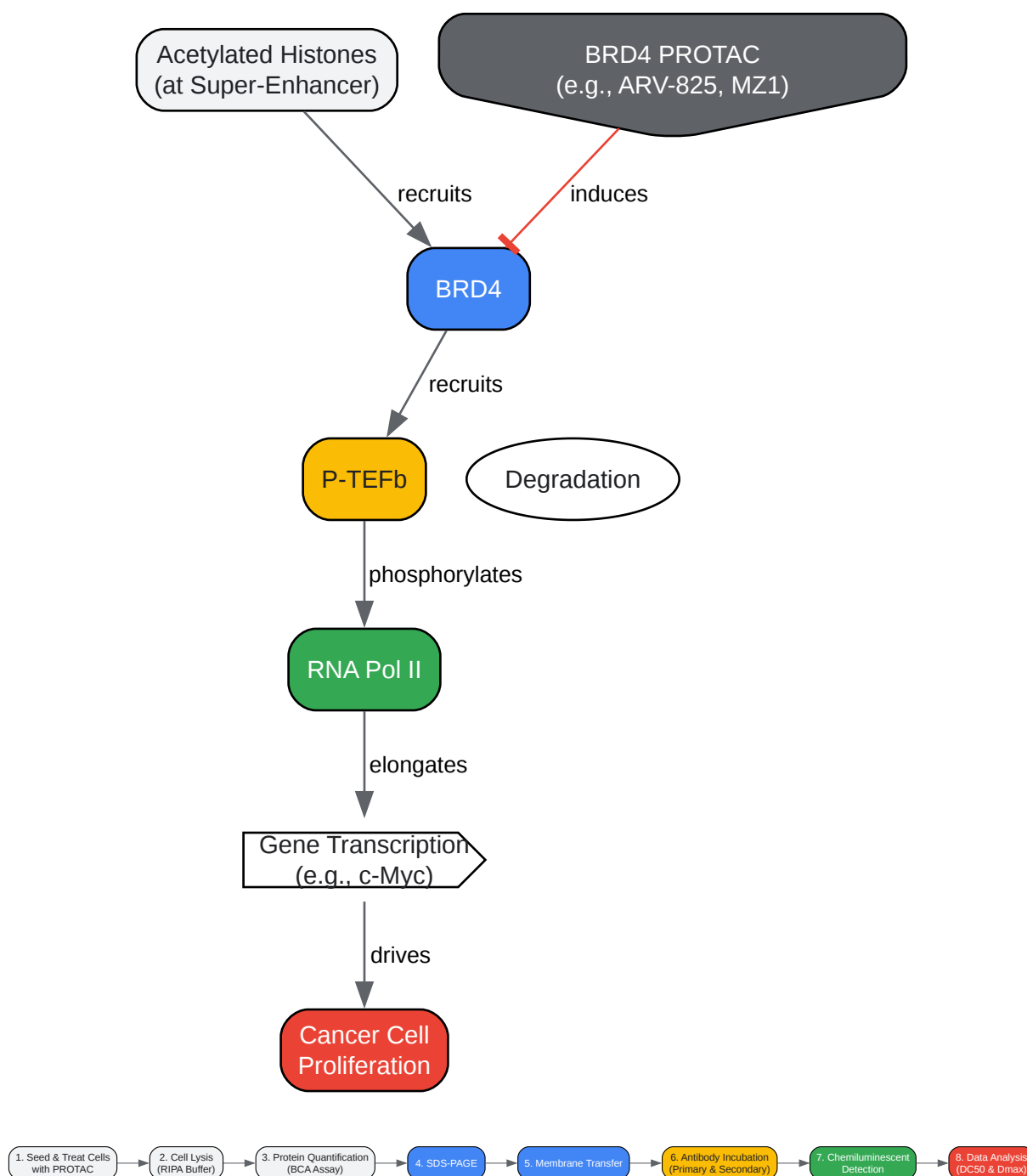
Compound Name: *cBu-Cit-PROTAC BRD4 Degradation*  
5  
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## Mechanism of Action: Hijacking the Cellular Machinery

BRD4-targeting PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to BRD4 (often based on a known BET inhibitor like JQ1), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.<sup>[1][4]</sup> By simultaneously binding to BRD4 and an E3 ligase (Cereblon for ARV-825 and dBET1; von Hippel-Lindau or VHL for MZ1), the PROTAC forms a ternary complex.<sup>[4][5][6]</sup> This proximity induces the E3 ligase to tag BRD4 with ubiquitin, marking it for destruction by the 26S proteasome.<sup>[7][8]</sup> The PROTAC is then released to catalyze further degradation cycles.<sup>[7]</sup>





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